Bienvenue dans la boutique en ligne BenchChem!

2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Lipophilicity Medicinal Chemistry Lead Optimization

2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a heterocyclic aldehyde building block defined by a 5-azaindole (pyrrolo[3,2-c]pyridine) core with a reactive formyl group at the 3-position and a methyl substituent at the 2-position. It serves as a key intermediate for synthesizing kinase inhibitor libraries, particularly those targeting tropomyosin-related kinases (Trk), and belongs to a broader class of pyrrolopyridine derivatives widely claimed in patents for protein kinase modulation.

Molecular Formula C9H8N2O
Molecular Weight 160.17
CAS No. 933743-51-2
Cat. No. B3389658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
CAS933743-51-2
Molecular FormulaC9H8N2O
Molecular Weight160.17
Structural Identifiers
SMILESCC1=C(C2=C(N1)C=CN=C2)C=O
InChIInChI=1S/C9H8N2O/c1-6-8(5-12)7-4-10-3-2-9(7)11-6/h2-5,11H,1H3
InChIKeyPKWZGJKTZOKXLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS 933743-51-2): Core Properties and Compound Class Context


2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a heterocyclic aldehyde building block defined by a 5-azaindole (pyrrolo[3,2-c]pyridine) core with a reactive formyl group at the 3-position and a methyl substituent at the 2-position [1]. It serves as a key intermediate for synthesizing kinase inhibitor libraries, particularly those targeting tropomyosin-related kinases (Trk), and belongs to a broader class of pyrrolopyridine derivatives widely claimed in patents for protein kinase modulation [2]. Its physicochemical profile, including a molecular weight of 160.17 g/mol, XLogP3-AA of 0.8, one hydrogen bond donor, and two hydrogen bond acceptors, places it in favorable fragment-like chemical space for lead discovery programs [1][2].

Why 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Cannot Be Simply Replaced by Other Pyrrolopyridine Carbaldehydes


The specific substitution pattern of 2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is critical for downstream synthetic utility and biological target engagement. The 2-methyl group provides a handle for further functionalization and crucially influences the compound's lipophilicity (computed XLogP3-AA of 0.8) compared to the unsubstituted analog (1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, XLogP3-AA of 0.53) [1][2]. Furthermore, the precise [3,2-c] ring fusion is a key structural determinant for binding to kinase hinge regions, as confirmed by patent disclosures where this scaffold is specifically claimed over other regioisomers like pyrrolo[2,3-c]pyridines [3]. Consequently, substituting this compound with another pyrrolopyridine carbaldehyde lacking the 2-methyl group or with a different ring junction risks both synthetic route failure and significant loss of on-target kinase inhibition, making generic interchange unfeasible without full re-optimization.

Quantitative Differentiation Guide for 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Versus Close Analogs


Lipophilicity-Driven Differentiation from Non-Methylated Pyrrolo[3,2-c]pyridine-3-carbaldehyde

The 2-methyl substituent on the target compound imparts a measurable increase in lipophilicity relative to its non-methylated analog, 1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS 933717-10-3). This property is critical for passive membrane permeability and is a key parameter in fragment-based drug discovery. The computed XLogP3-AA value for 2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is 0.8, compared to 0.53 for the non-methylated analog [1][2].

Lipophilicity Medicinal Chemistry Lead Optimization

Molecular Weight Advantage Over a 6-Chloro Analog for Fragment-Based Screening

The target compound maintains a lower molecular weight compared to the heavier 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS 1000341-64-9). In fragment-based screening, lower molecular weight generally correlates with higher ligand efficiency and better compliance with the 'Rule of Three,' making this compound a more attractive starting fragment. The molecular weight of 2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is 160.17 g/mol, while the 6-chloro analog has a molecular weight of 180.59 g/mol [1].

Fragment-Based Drug Discovery Molecular Weight Ligand Efficiency

Documented Scaffold Preference in Trk Kinase Inhibitor Patents Over Regioisomers

The pyrrolo[3,2-c]pyridine core, which houses the target compound, is explicitly claimed and exemplified in patent literature for tropomyosin-related kinase (Trk) inhibition (WO2014053968A1). This provides documented scientific precedent for its utility in a therapeutically relevant area, unlike the regioisomeric pyrrolo[2,3-c]pyridine-3-carbaldehyde (CAS 933717-10-3) or the commercially available 4-chloro-1-methyl analog, which lack equivalent, specific patent visibility for this target class [1]. This difference in intellectual property context is a key factor for procurement decisions in drug discovery where freedom-to-operate and validated chemical starting points are paramount.

Kinase Inhibition Trk Patent Analysis Scaffold Selectivity

Optimal Scientific and Industrial Applications of 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde


Fragment-Based Lead Discovery for Kinase Targets Requiring High Ligand Efficiency

Its low molecular weight (160.17 g/mol) and favorable core scaffold make 2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde an optimal fragment for initiating a hit-to-lead campaign, particularly for kinase targets like Trk where this pyrrolopyridine core is validated. Its higher lipophilicity (XLogP3 = 0.8) compared to the non-methylated analog enhances its suitability for targeting intracellular kinase domains, directly supporting the fragment screening evidence from Section 3. [1][2]

Synthesis of Novel Trk-Targeted Libraries for Pain and Oncology Programs

The compound's explicit connection to patent-validated Trk inhibitors (WO2014053968A1) provides a straight path for medicinal chemists to build focused compound libraries. The reactive 3-carbaldehyde group allows for rapid diversification via reductive amination or Knoevenagel condensation, directly capitalizing on the scaffold preference established in Section 3 to explore structure-activity relationships (SAR) with a clear route to patentable chemical matter. [1]

Building Block for Central Nervous System (CNS) Penetrant Kinase Inhibitors

The compound's physicochemical profile—specifically its low molecular weight and computed LogP of 0.8—places it within the desired range for CNS drug candidates. This makes it a strategically important intermediate for designing next-generation Trk inhibitors intended to treat conditions like chronic pain, where blood-brain barrier penetration is essential, leveraging the quantitative differentiation from heavier halogenated analogs detailed in Section 3. [1][2]

Quote Request

Request a Quote for 2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.